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Cat. No.: B069773 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ac-VDVAD-CHO is a synthetic pentapeptide aldehyde that acts as a potent, reversible inhibitor

of caspases, with a particular affinity for caspase-2 and caspase-3. Caspases are a family of

cysteine-aspartic proteases that play crucial roles in programmed cell death (apoptosis) and

inflammation. The specific amino acid sequence, Val-Asp-Val-Ala-Asp (VDVAD), mimics the

cleavage site in some native caspase substrates. The C-terminal aldehyde group (CHO) forms

a reversible covalent bond with the active site cysteine of the caspase, thereby inhibiting its

proteolytic activity.

These application notes provide a comprehensive overview of the use of Ac-VDVAD-CHO in in

vitro cleavage assays, including its mechanism of action, selectivity profile, and detailed

protocols for assessing caspase activity and determining inhibitor potency.

Principle of the Assay
The in vitro cleavage assay utilizing Ac-VDVAD-CHO is typically performed as a competitive

inhibition assay. The activity of a specific caspase is measured in the presence and absence of

the inhibitor. This is commonly achieved by monitoring the cleavage of a fluorogenic or

chromogenic substrate by the caspase. The substrate, often a peptide sequence recognized by

the caspase conjugated to a reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin

or pNA - p-nitroaniline), produces a detectable signal upon cleavage.
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When Ac-VDVAD-CHO is introduced into the reaction, it competes with the substrate for

binding to the active site of the caspase. The extent of inhibition is directly proportional to the

concentration of Ac-VDVAD-CHO and is quantified by the reduction in the signal produced

from the cleaved substrate. By performing the assay with a range of inhibitor concentrations, a

dose-response curve can be generated to determine the half-maximal inhibitory concentration

(IC50), a key parameter for quantifying the inhibitor's potency.

Data Presentation
Selectivity Profile of Ac-VDVAD-CHO and Related
Peptide Inhibitors
The inhibitory activity of Ac-VDVAD-CHO and the related, well-characterized caspase-3

inhibitor Ac-DEVD-CHO against a panel of human caspases is summarized below. This data

highlights the selectivity of these peptide aldehydes.

Caspase Ac-VDVAD-CHO IC50 (nM)
Ac-DEVD-CHO Ki (nM)[1]
[2][3]

Caspase-1 - 18

Caspase-2 46[4] 1710

Caspase-3 15[4] 0.23

Caspase-4 - 132

Caspase-5 - 205

Caspase-6
>1827 (Ki Ratio vs Caspase-2)

[1][5]
31

Caspase-7
444 (Ki Ratio vs Caspase-2)[1]

[5]
1.6

Caspase-8 - 0.92

Caspase-9
>1827 (Ki Ratio vs Caspase-2)

[1][5]
60

Caspase-10 - 12
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Note: IC50 and Ki values are measures of inhibitor potency. While not identical, they are

related, with Ki being a more absolute measure of binding affinity. Data for Ac-VDVAD-CHO
against a full caspase panel is limited in the public domain; therefore, selectivity is also

presented as a ratio of Ki values relative to caspase-2 for a modified version of the inhibitor.

For Ac-DEVD-CHO, a comprehensive Ki profile is available and is provided for comparative

purposes.

Signaling Pathways and Experimental Workflows
Caspase-2 Activation Signaling Pathway
Caspase-2 is an initiator caspase that can be activated through a signaling platform known as

the PIDDosome. This complex assembles in response to cellular stresses, such as DNA

damage, and leads to the dimerization and auto-activation of pro-caspase-2.
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Preparation Assay Setup
Reaction & Detection Data Analysis

Prepare Reagents:
- Caspase Enzyme

- Fluorogenic Substrate
- Ac-VDVAD-CHO dilutions

- Assay Buffer

Plate Setup (96-well):
- Add Assay Buffer

- Add Caspase Enzyme
- Add Ac-VDVAD-CHO dilutions

Pre-incubate Enzyme
and Inhibitor

Initiate Reaction:
Add Fluorogenic Substrate Incubate at 37°C Measure Fluorescence

(kinetic or endpoint)

Plot % Inhibition
vs.

[Ac-VDVAD-CHO]
Calculate IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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